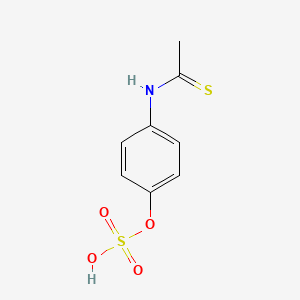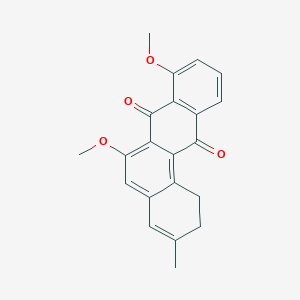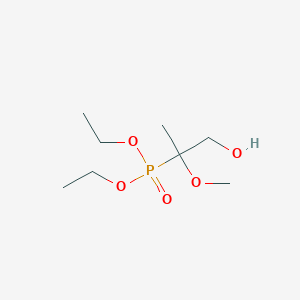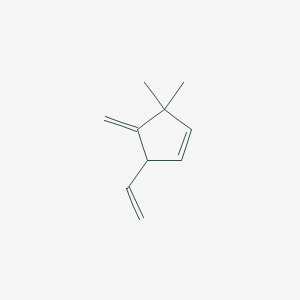![molecular formula C16H24OS B14380490 [4-(Cyclohexylsulfanyl)butoxy]benzene CAS No. 90184-25-1](/img/structure/B14380490.png)
[4-(Cyclohexylsulfanyl)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Cyclohexylsulfanyl)butoxy]benzene: is an organic compound characterized by the presence of a benzene ring substituted with a butoxy group and a cyclohexylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Cyclohexylsulfanyl)butoxy]benzene typically involves the reaction of 4-hydroxybenzene with 4-chlorobutylcyclohexyl sulfide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(Cyclohexylsulfanyl)butoxy]benzene can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield the corresponding thiol derivative.
Substitution: The benzene ring in this compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: [4-(Cyclohexylsulfanyl)butoxy]benzene can be used as a ligand in catalytic systems, enhancing the efficiency of certain reactions.
Material Science: The compound may be incorporated into polymers or other materials to impart specific properties such as increased stability or flexibility.
Biology and Medicine:
Drug Development: The unique structural features of this compound make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industry:
Manufacturing: The compound can be used in the production of specialty chemicals, coatings, and adhesives.
Electronics: It may find applications in the development of electronic materials due to its potential conductive properties.
Mécanisme D'action
The mechanism of action of [4-(Cyclohexylsulfanyl)butoxy]benzene depends on its specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the context of its use, whether in chemical reactions or biological processes.
Comparaison Avec Des Composés Similaires
[4-(Cyclohexylthio)butoxy]benzene: Similar structure but with a thioether group instead of a sulfanyl group.
[4-(Cyclohexylmethoxy)butoxy]benzene: Similar structure but with a methoxy group instead of a sulfanyl group.
Uniqueness:
Structural Features: The presence of both a butoxy group and a cyclohexylsulfanyl group in [4-(Cyclohexylsulfanyl)butoxy]benzene provides unique steric and electronic properties.
Reactivity: The compound’s reactivity profile, particularly in oxidation and substitution reactions, distinguishes it from similar compounds.
Propriétés
Numéro CAS |
90184-25-1 |
|---|---|
Formule moléculaire |
C16H24OS |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
4-cyclohexylsulfanylbutoxybenzene |
InChI |
InChI=1S/C16H24OS/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1,3-4,9-10,16H,2,5-8,11-14H2 |
Clé InChI |
CGPMAWLFSZHBBC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)SCCCCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione](/img/structure/B14380418.png)
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)

![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)







![N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14380491.png)
![1,1'-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14380493.png)
